Perfluorosebacamide

Description

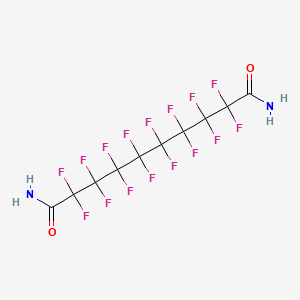

Perfluorosebacamide is a fluorinated organic compound characterized by a fully fluorinated carbon chain derived from sebacic acid (a C10 dicarboxylic acid) with an amide functional group. Its structure consists of a perfluorinated backbone (CF₃(CF₂)₈CF₂-C(O)-NH₂), which imparts high thermal stability, chemical inertness, and hydrophobic properties .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F16N2O2/c11-3(12,1(27)29)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(28)30/h(H2,27,29)(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBPSSMCLDHZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380014 | |

| Record name | Perfluorosebacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-77-7 | |

| Record name | Perfluorosebacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorosebacamide can be synthesized from dimethyl hexadecafluorosebacate through a reaction with ammonia in diethyl ether . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Perfluorosebacamide undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of fluorine atoms with other functional groups.

Oxidation and Reduction Reactions: Though less common due to the stability of the carbon-fluorine bond.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophilic reagents under controlled conditions.

Oxidation and Reduction Reactions: Require specific catalysts and reaction conditions to overcome the stability of the carbon-fluorine bond.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized perfluorinated compounds .

Scientific Research Applications

Chemistry: Perfluorosebacamide is used as a surfactant in various chemical processes, enhancing the stability and efficiency of reactions .

Biology and Medicine: In biological and medical research, this compound is utilized for its unique properties, such as its ability to resist degradation and its biocompatibility .

Industry: Industrially, this compound is employed in the production of coatings, paints, plastics, and textiles, providing superior resistance to oil, water, and stains .

Mechanism of Action

The mechanism by which perfluorosebacamide exerts its effects is primarily through its interaction with molecular targets and pathways involved in surface activity. The compound’s fluorinated structure allows it to form stable interactions with various substrates, enhancing its effectiveness as a surfactant and wetting agent .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related PFAS

Key Findings:

Chain Length and Persistence :

- This compound’s C10 chain likely increases its environmental persistence compared to C8 compounds like PFOA and PFOS, as longer perfluorinated chains resist degradation . However, data on its exact half-life are lacking, highlighting a critical research gap .

- Shorter-chain alternatives like 6:2 FTS degrade faster but may still produce persistent terminal metabolites .

Sulfonic acid groups (e.g., in PFOS) enhance solubility in water, increasing mobility in aquatic systems .

Toxicity and Regulatory Status: PFOA and PFOS are classified as persistent organic pollutants (POPs) under the Stockholm Convention due to their toxicity and global distribution . This compound’s toxicity profile remains understudied, though its structural similarity raises concerns about analogous hazards . Regulatory pressure on C8 compounds has driven adoption of alternatives like 6:2 FTS, but these are now scrutinized for incomplete degradation and residual toxicity .

Biological Activity

Perfluorosebacamide (PFSA) is a perfluorinated compound that has garnered attention for its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of PFSA, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by a fully fluorinated carbon chain, which imparts significant chemical stability and hydrophobicity. The structural formula can be represented as follows:

The presence of fluorine atoms contributes to its resistance to degradation, making it a subject of interest in various biological and environmental studies.

Mechanisms of Biological Activity

The biological activity of PFSA is primarily attributed to its ability to interact with biological membranes and proteins. Research indicates that PFSA can influence cellular processes through the following mechanisms:

- Membrane Disruption : PFSA's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Protein Binding : It can bind to specific proteins, altering their function and potentially leading to cytotoxic effects.

- Antimicrobial Activity : Preliminary studies suggest that PFSA may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.

Case Studies

-

Antimicrobial Effects : A study investigated the antimicrobial efficacy of PFSA against various bacterial strains. Results indicated that PFSA demonstrated significant inhibition of growth in certain Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Toxicological Assessment : A toxicological assessment was conducted on aquatic organisms exposed to PFSA. The findings highlighted sub-lethal effects on fish behavior and reproduction, emphasizing the need for further investigation into the environmental impact of PFSA.

Research Findings

Recent research has focused on understanding the broader implications of PFSA in biological systems. Key findings include:

- Resistance to Biodegradation : PFSA's chemical structure renders it resistant to microbial degradation, raising concerns regarding its persistence in the environment and potential bioaccumulation.

- Cellular Toxicity : In vitro studies have shown that exposure to PFSA can lead to oxidative stress in mammalian cells, suggesting a mechanism for cytotoxicity that warrants further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.